3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole
Overview
Description
Synthesis Analysis
Thiophene derivatives have been synthesized using various methods. For instance, polythiophenes with electron-withdrawing ester groups attached at the 3-position have been synthesized using the Ullmann reaction with copper powder in DMF . Another method involves the Gewald synthesis, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Chemical Reactions Analysis
Thiophene derivatives have been involved in various chemical reactions. For instance, a reaction involving two equivalents of 2,6-di-tert-butyl-4-methyl phenyl (BHT) confirmed that this reaction proceeds through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .
Scientific Research Applications
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- Thiophene-based analogs are considered potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Thiophene derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .
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- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
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Organic Light-Emitting Diodes (OLEDs)
- Thiophene-mediated molecules are used in the fabrication of OLEDs .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
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- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: Thiophene derivatives show a variety of properties and applications .
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Anti-Inflammatory and Antioxidant Activities
- Chalcones and thiophene moieties are present in a large number of bioactive molecules having diverse biological efficiency .
- Methods of application or experimental procedures: The synthesis of these compounds involves the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde .
- Outcomes: The newly synthesized compounds showed potent anti-inflammatory activities both in vitro and in vivo. They also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation .
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Synthesis of Anticancer and Anti-Atherosclerotic Agents
- 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .
- Methods of application or experimental procedures: The synthesis of these agents involves the use of 2-butylthiophene and 2-octylthiophene .
- Outcomes: These agents act as metal complexing agents and in the development of insecticides .
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High-Performance Anode Material for Lithium-Ion Batteries
- Thiophene-diketopyrrolopyrrole-based molecules, such as 3,6-di (thiophen-2-yl)-2,5-dihydropyrrolo [3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′- (1,4-dioxo-3,6-di (thiophen-2-yl)pyrrolo [3,4-c]pyrrole-2,5 (1H,4H)-diyl)diacetate (TDPPA), were synthesized and then loaded in graphene aerogels .
- The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .
- The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .
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Antibacterial, Antifungal, Antioxidant, Anticorrosion, and Anticancer Activities
- A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
- A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .
- These compounds were found to have significant antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
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Synthesis of Biologically Active Compounds
- Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds .
- Methods of application or experimental procedures: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Outcomes: They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- 3,6-di (thiophen-2-yl)-2,5-dihydropyrrolo [3,4-c]pyrrole-1,4-dione (TDPP) and di-tert-butyl 2,2′- (1,4-dioxo-3,6-di (thiophen-2-yl)pyrrolo [3,4-c]pyrrole-2,5 (1H,4H)-diyl)diacetate (TDPPA) were synthesized, which were then loaded in graphene aerogels .
- The as-prepared thiophene-diketopyrrolopyrrole-based molecules/reduced graphene oxide composites for lithium-ion battery (LIB) anode composites consist of DPPs nanorods on a graphene network .
- The composite not only has a high reversible capacity, but also shows excellent cycling stability and performance, due to the densely distributed graphene nanosheets forming a three-dimensional conductive network .
- A new series of thiophene analogues was synthesized and checked for their in vitro antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
- A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis .
- These compounds were found to have significant antibacterial, antifungal, antioxidant, anticorrosion and anticancer activities .
properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrol-3-yl]-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c1-12-2-4-15(5-3-12)22(19,20)17-8-6-13(10-17)16(18)14-7-9-21-11-14/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILPYVHDLBWLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Thiophen-3-ylcarbonyl)-1-tosylpyrrole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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